molecular formula C7H3ClF4O2S B155764 2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride CAS No. 1744-43-0

2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride

Cat. No.: B155764
CAS No.: 1744-43-0
M. Wt: 262.61 g/mol
InChI Key: XTHDSFNKYHMRFZ-UHFFFAOYSA-N
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Description

2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride is an organic compound with the molecular formula C7H3ClF4O2S. It is a liquid at room temperature and is known for its reactivity and utility in various chemical processes. This compound is often used in organic synthesis due to its ability to introduce sulfonyl chloride and trifluoromethyl groups into molecules, which can significantly alter their chemical properties.

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

The mode of action of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves electrophilic aromatic substitution . The sulfonyl chloride group is an excellent leaving group, which makes this compound highly reactive towards nucleophiles. The trifluoromethyl group on the benzene ring can enhance the reactivity of the compound by increasing the electron-withdrawing nature of the sulfonyl chloride group .

Biochemical Pathways

It’s worth noting that the products of its reactions with nucleophiles, such as sulfonamides and sulfonic esters, can participate in various biochemical processes .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

The molecular and cellular effects of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride’s action depend on the specific context of its use. As a reactive intermediate in organic synthesis, its primary role is to facilitate the formation of new chemical bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound’s reactivity can be influenced by the pH and temperature of the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. This combination of substituents imparts unique electronic properties to the compound, making it highly reactive and useful in various chemical transformations .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-3-4(7(10,11)12)1-2-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHDSFNKYHMRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372131
Record name 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1744-43-0
Record name 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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